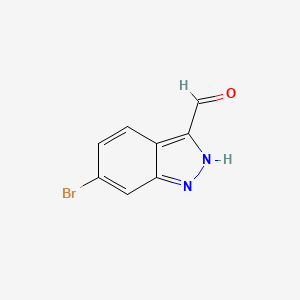

6-Bromo-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQKGUPOPZJRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646093 | |

| Record name | 6-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-72-7 | |

| Record name | 6-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-1H-indazole-3-carbaldehyde CAS number

An In-depth Technical Guide to 6-Bromo-1H-indazole-3-carbaldehyde

CAS Number: 885271-72-7

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in pharmaceutical and materials science research. It details the compound's chemical properties, synthesis, applications, biological significance, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid compound, typically appearing as a light yellow to brown powder.[1] It is recognized for its role as a versatile intermediate in the synthesis of more complex molecules.[1]

| Property | Value | References |

| CAS Number | 885271-72-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅BrN₂O | [1][2][5][6] |

| Molecular Weight | 225.04 g/mol | [1][5][6] |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-bromo-1H-indazole-3-carboxaldehyde, 6-Bromo-indazole-3-carboxaldehyde | [2] |

| Appearance | Light yellow to brown solid | [1] |

| Purity | ≥95% - ≥98% (by HPLC) | [1][4] |

| Boiling Point | 414.1°C at 760 mmHg | |

| Melting Point | 202-206 °C (for the related 6-Bromoindole-3-carboxaldehyde) | |

| Storage Conditions | 0-8°C or -20°C, sealed storage, away from moisture, in a dark place, under an inert atmosphere. | [1] |

**2. Synthesis and Mechanism

The primary route for synthesizing 1H-indazole-3-carboxaldehydes is through the nitrosation of corresponding indole precursors.[7][8][9] This method is effective for both electron-rich and electron-deficient indoles and circumvents the ineffectiveness of direct formylation methods like the Vilsmeier-Haack reaction on the indazole ring.[7][8]

Experimental Protocol: Synthesis via Nitrosation of 6-Bromoindole

This protocol is adapted from generalized procedures for the synthesis of 1H-indazole-3-carboxaldehydes from indoles.[3][7][8]

Materials:

-

6-Bromoindole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2N) or another suitable acid

-

Acetone and Water (as solvent) or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Preparation of Starting Material: Dissolve 6-bromoindole (1 equivalent) in a solvent mixture, such as acetone and water.[3]

-

Nitrosating Agent Addition: In a separate flask, prepare an aqueous solution of sodium nitrite (e.g., 20g in 200ml water).[3] Add this solution to the 6-bromoindole solution at room temperature.[3]

-

Acidification: Slowly add 2N HCl to the reaction mixture with vigorous stirring, maintaining a low temperature (e.g., 0°C), until the pH reaches approximately 2.5.[3][7] An optimized "reverse addition" protocol, where the indole solution is added to the acidic nitrite mixture, can minimize dimer byproduct formation.[7]

-

Reaction Monitoring: The reaction progress can be monitored by the evolution of a red-brown gas.[3] After approximately 30 minutes, Thin-Layer Chromatography (TLC) can be used to check for the disappearance of the starting material.[3]

-

Work-up: Once the reaction is complete, extract the product into an organic solvent like ethyl acetate.[3][8] Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[3][7]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3][7] The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[7]

Applications in Research and Development

The unique structure of this compound, featuring a reactive aldehyde group and a bromine atom, makes it a valuable precursor in several scientific fields.[1]

-

Pharmaceutical Development: It is a crucial intermediate for synthesizing a variety of indazole derivatives.[1] These derivatives are investigated for numerous therapeutic applications, including as anti-cancer and anti-inflammatory agents.[1][10][11] The indazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[7][9]

-

Biochemical Research: The compound is used in studies focused on enzyme inhibition and receptor binding, which are fundamental to understanding disease mechanisms and developing targeted therapies.[1]

-

Materials Science: It can be incorporated into the development of advanced materials, leveraging its structure to create specific electronic or optical properties.[1]

-

Organic Synthesis: The aldehyde functionality serves as a versatile handle for introducing diverse functional groups, enabling the construction of complex molecular architectures.[1][7]

Biological Activity and Significance

Indazole derivatives are known to possess a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and antifungal properties.[10][11][12] The core indazole structure is a bioisostere of indole and is a key feature in several approved drugs, such as the kinase inhibitor Pazopanib.[10][11] The synthesis of novel 6-bromo-1H-indazole derivatives has led to compounds with potent antimicrobial and anticancer activities.[13]

The aldehyde at the 3-position is a critical starting point for derivatization to explore these biological activities further, often by converting it into amines, alcohols, or other functional groups to interact with biological targets like enzyme active sites.[7][8]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[6]

| Hazard Class | GHS Code | Description | References |

| Acute toxicity, oral | H302 | Harmful if swallowed | [6] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [6] |

| Serious eye damage/irritation | H319 | Causes serious eye irritation | [6] |

| Acute toxicity, inhalation | H332 | Harmful if inhaled | |

| Specific target organ toxicity | H335 | May cause respiratory irritation | [6] |

Handling and First Aid:

-

Prevention: Avoid breathing dust.[14][15] Wash skin thoroughly after handling.[14][15] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[14][15][16]

-

First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][15]

-

First Aid (Skin): Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14][15]

-

First Aid (Inhalation): Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][15]

-

First Aid (Ingestion): Call a poison center or doctor if you feel unwell. Rinse mouth.[15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][17]

Analytical Data

Characterization of this compound is typically performed using standard analytical techniques.

-

¹H NMR (300 MHz, acetone-d₆): An optimized synthesis procedure for this compound reports the following characteristic shifts: δ 13.20 (brs, 1H), 10.19 (s, 1H), 7.74–7.84 (m, 2H), 7.34 (td, J = 9.1, 2.5 Hz, 1H).[8]

-

¹³C NMR and IR: Full spectral data can be found in specialized chemical literature and supplier documentation.[8][18] High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 885271-72-7 [chemicalbook.com]

- 4. 885271-72-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. This compound | C8H5BrN2O | CID 24727999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. rsc.org [rsc.org]

Unveiling the Molecular Profile of 6-Bromo-1H-indazole-3-carbaldehyde: A Technical Guide

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of contemporary drug discovery and materials science, the indazole scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its halogenated derivatives, 6-Bromo-1H-indazole-3-carbaldehyde has emerged as a pivotal building block, offering a versatile platform for synthetic elaboration. This technical guide provides an in-depth analysis of its fundamental molecular characteristics, with a primary focus on its molecular weight, alongside a compilation of relevant physicochemical data.

Core Molecular Data

A precise understanding of a compound's molecular weight is fundamental for all quantitative applications, from stoichiometric calculations in reaction planning to the interpretation of mass spectrometry data. The molecular weight of this compound has been determined based on its elemental composition.

The molecular formula for this compound is C₈H₅BrN₂O.[1][2][3] The calculation of its molecular weight is derived from the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Bromine | Br | 1 | 79.904[4][5][6] | 79.904 |

| Nitrogen | N | 2 | 14.007[7][8][9] | 28.014 |

| Oxygen | O | 1 | 15.999[10][11] | 15.999 |

| Total | 225.045 |

Based on the summation of the atomic weights of its constituent atoms, the molecular weight of this compound is 225.04 g/mol .[1][3] This value is critical for researchers in pharmacology and medicinal chemistry for accurate dosage calculations and in the synthesis of novel indazole-based compounds.

Physicochemical Properties and Handling

Beyond its molecular weight, a comprehensive understanding of the compound's physical and chemical properties is essential for its effective application and safe handling in a laboratory setting.

| Property | Value |

| CAS Number | 885271-72-7[1][2][3] |

| Appearance | Light yellow to brown solid[1] |

| Purity | ≥ 95% - 98% (HPLC)[1][12] |

| Boiling Point | 414.1 °C at 760 mmHg[12] |

| Storage Conditions | 0-8 °C[1] or -20°C, sealed storage, away from moisture[12] |

Logical Relationship: From Formula to Molecular Weight

The determination of a compound's molecular weight is a foundational logical process in chemistry, directly linking its elemental composition to its molar mass. This workflow is crucial for all subsequent quantitative experimental work.

Caption: Workflow for calculating molecular weight.

Experimental Protocols

Due to the proprietary nature of synthetic and analytical methods for many fine chemicals, detailed public experimental protocols for this compound are not extensively available in the provided search results. However, general methodologies for the synthesis and analysis of similar indazole derivatives can be inferred.

Synthesis: The synthesis of this compound would likely involve the formylation of a 6-bromo-1H-indazole precursor. Common formylation reagents include a mixture of phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction) or the use of hexamethylenetetramine (Duff reaction). The reaction would be followed by aqueous work-up and purification, typically by column chromatography or recrystallization.

Analysis: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[1] Structural confirmation would be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Signaling Pathways and Applications

While specific signaling pathways directly modulated by this compound are not detailed in the initial search, its utility as a synthetic intermediate suggests its role in the development of compounds targeting a variety of biological pathways. Indazole derivatives are known to exhibit a broad range of biological activities, including but not limited to, anti-cancer and anti-inflammatory properties. The bromo and carbaldehyde functionalities serve as versatile handles for further chemical modifications to generate a library of compounds for screening against various cellular targets.

The general workflow for utilizing this compound in a drug discovery context is outlined below.

Caption: Drug discovery workflow utilizing the core scaffold.

This technical guide serves as a foundational resource for researchers and professionals engaged in the fields of synthetic chemistry, drug development, and materials science. The precise molecular weight and compiled data for this compound are crucial for the accurate and efficient progression of research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. Bromine - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. byjus.com [byjus.com]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. 6-Bromo-1H-indazole-3-carboxaldehyde | 885271-72-7 [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 6-Bromo-1H-indazole-3-carbaldehyde

Introduction

This compound is a crucial heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its indazole core is a recognized bioisostere of indole, and the presence of a bromine atom and an aldehyde functional group offers versatile handles for the synthesis of more complex molecules, including kinase inhibitors for potential therapeutic use.[1][3][4] This document provides a comprehensive overview of the physical and spectroscopic properties of this compound, complete with experimental protocols and logical workflows to support research and development activities.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 885271-72-7 | [1][5][6] |

| Molecular Formula | C₈H₅BrN₂O | [1][6][7][8] |

| Molecular Weight | 225.04 g/mol | [1][6][7] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 229 °C | [3] |

| Boiling Point | 414.1 °C at 760 mmHg | [5][8] |

| Purity | Typically ≥95-98% (as determined by HPLC) | [1][5][9] |

| Storage Conditions | Recommended storage at 2-8°C or -20°C in a dark place under an inert atmosphere, sealed from moisture. | [1][5][10] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.49 | broad singlet | NH |

| 10.26 | singlet | CHO |

| 8.20 | doublet of doublets (J = 8.5, 0.5 Hz) | Ar-H |

| 7.76 | doublet of doublets (J = 1.5, 0.5 Hz) | Ar-H |

| 7.49 | doublet of doublets (J = 8.5, 1.5 Hz) | Ar-H |

¹³C NMR (75 MHz, DMSO-d₆) [3]

| Chemical Shift (δ) ppm | Assignment |

| 187.4 | C=O |

| 143.5 | Ar-C |

| 141.2 | Ar-C |

| 127.3 | Ar-C |

| 123.8 | Ar-CH |

| 120.7 | Ar-C |

| 120.3 | Ar-C-Br |

| 111.1 | Ar-CH |

Infrared (IR) Spectroscopy

The IR spectrum reveals key functional groups present in the molecule.

IR (neat, cm⁻¹) [3]

| Wavenumber (cm⁻¹) | Assignment |

| 3342 | N-H stretching |

| 2980 | C-H stretching (aldehyde) |

| 1671 | C=O stretching (aldehyde) |

| 1597 | C=C stretching (aromatic) |

| 1480 | C=C stretching (aromatic) |

| 791 | C-H bending (out-of-plane) |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition.

| Technique | Measurement | Value (m/z) |

| HRMS | [M-H]⁻ (Negative Electrospray Ionization, ESI-) | Calculated: 222.9507, Found: 222.9498[3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis Protocol: Nitrosation of 6-Bromoindole

A general and effective method for preparing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indoles.[3][4][11]

-

Preparation of Nitrosating Agent: In a reaction vessel, dissolve sodium nitrite in water. Cool the solution to 0-5 °C.

-

Reaction Setup: In a separate flask, dissolve 6-bromoindole in a suitable solvent mixture such as acetone/water or DMF.[2][11]

-

Reaction Execution: Slowly add the 6-bromoindole solution to the cooled nitrosating mixture. Following the addition, slowly add a 2N HCl solution dropwise to the reaction mixture to maintain a pH of approximately 2.5.[2]

-

Monitoring: Stir the reaction at a low temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product into an organic solvent such as ethyl acetate.[11]

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[2]

Caption: Synthetic workflow for this compound.

Characterization Protocols

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3]

-

Data Acquisition: Insert the sample into a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[12]

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI).[3]

-

Data Acquisition: Acquire the mass spectrum in the appropriate mode (positive or negative) to obtain the accurate mass of the molecular ion.

Caption: General workflow for spectroscopic characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 885271-72-7 [chemicalbook.com]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 6-Bromo-1H-indazole-3-carboxaldehyde | 885271-72-7 [sigmaaldrich.com]

- 6. This compound | C8H5BrN2O | CID 24727999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. 885271-72-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. This compound | 885271-72-7 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Navigating the Solubility and Synthetic Landscape of 6-Bromo-1H-indazole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Predicted Solubility

6-Bromo-1H-indazole-3-carbaldehyde is a light yellow to brown solid.[1] Its molecular structure, featuring a brominated indazole core and a carbaldehyde group, imparts a degree of polarity that governs its solubility in various solvents. The presence of a hydrogen bond donor (the N-H group of the indazole ring) and a hydrogen bond acceptor (the carbonyl oxygen) suggests potential interactions with polar solvents. However, the relatively nonpolar aromatic bicyclic system and the hydrophobic bromine atom will influence its solubility in nonpolar media.

Based on these structural features and by analogy to similar heterocyclic compounds, a qualitative solubility profile in common laboratory solvents can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | Strong dipole-dipole interactions and the potential for hydrogen bonding with the solvent are expected to facilitate dissolution. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The ability to participate in hydrogen bonding suggests some affinity for protic solvents, though the overall nonpolar character may limit high solubility. |

| Water | Low to Very Low | The hydrophobic nature of the brominated aromatic ring system is likely to outweigh the polar contributions of the aldehyde and N-H groups, leading to poor aqueous solubility. | |

| Nonpolar Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | The ether oxygen can act as a hydrogen bond acceptor, and the overall lower polarity compared to protic solvents may accommodate the nonpolar aspects of the molecule. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents is suitable for dissolving moderately polar organic compounds. |

| Nonpolar Aromatic | Toluene, Benzene | Low | Pi-pi stacking interactions between the aromatic rings of the compound and the solvent may contribute to some degree of solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant polarity of the molecule is unlikely to be overcome by the weak van der Waals forces of nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To ascertain precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. This protocol provides a standardized procedure to determine the equilibrium solubility of this compound in a solvent of interest.

Materials:

-

This compound (solid)

-

Selected analytical-grade solvents

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Synthetic Workflow

This compound is a valuable synthetic intermediate. Its synthesis is a key process for its subsequent use in the development of more complex molecules, including kinase inhibitors. The following diagram illustrates a common workflow for its preparation from 6-bromoindole.

Caption: Synthetic workflow for this compound.

This synthetic pathway highlights the conversion of 6-bromoindole to the target compound through a nitrosation reaction, followed by standard extraction and purification procedures. The efficiency and scalability of this synthesis make this compound a readily accessible intermediate for various applications.

Role in Drug Discovery

Indazole derivatives are of significant interest in medicinal chemistry, particularly as kinase inhibitors. This compound serves as a versatile scaffold for the synthesis of a diverse range of substituted indazoles. The bromine atom can be functionalized through various cross-coupling reactions, while the aldehyde group provides a handle for modifications such as reductive amination or olefination. This allows for the systematic exploration of the chemical space around the indazole core to develop potent and selective therapeutic agents.

The logical progression from this starting material to a potential drug candidate is depicted in the following diagram.

Caption: Logical workflow in drug discovery starting from the core scaffold.

This schematic illustrates the journey from a versatile chemical building block to a potential therapeutic agent, underscoring the importance of this compound in the drug development pipeline.

References

A Technical Guide to 6-Bromo-1H-indazole-3-carbaldehyde: Procurement, Synthesis, and Application in Drug Discovery

This guide provides an in-depth technical overview of 6-Bromo-1H-indazole-3-carbaldehyde, a pivotal building block for medicinal chemistry and drug development. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the procurement, synthesis, quality control, and safe handling of this versatile intermediate. Furthermore, it explores its application in the synthesis of targeted therapeutics, particularly kinase inhibitors, grounding its utility in peer-reviewed scientific literature.

Strategic Importance in Medicinal Chemistry

This compound (CAS No. 885271-72-7) has emerged as a compound of significant interest in pharmaceutical research. The indazole scaffold is recognized as a privileged structure, acting as a bioisostere of purines and indoles, which allows it to effectively interact with the ATP-binding sites of protein kinases.[1] This characteristic has led to the development of numerous indazole-based kinase inhibitors for oncology and other therapeutic areas.[2][3]

The strategic placement of functionalities on this specific molecule enhances its utility:

-

The aldehyde group at the C3 position is a versatile synthetic handle. It can be readily converted into a variety of functional groups, enabling the construction of diverse molecular libraries through reactions like Wittig condensations, reductive aminations, and cyclizations.[2][3]

-

The bromo substituent at the C6 position provides a reactive site for modern cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of aryl, heteroaryl, or alkyl groups into the solvent-exposed region of kinase binding pockets.[1]

Its application has been noted in the synthesis of inhibitors for key cancer targets like Polo-like kinase 4 (PLK4) and p21-activated kinase 1 (PAK1), highlighting its relevance in developing novel anti-cancer agents.[4][5]

Procurement and Commercial Availability

Acquiring high-quality starting materials is a critical first step in any research or development campaign. This compound is available from a range of chemical suppliers. When selecting a vendor, researchers should consider not only the cost but also the purity, availability of batch-specific analytical data, and lead times.

Below is a summary of representative suppliers. Purity levels are typically ≥95-98%, commonly determined by HPLC.[6][7]

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Reported Purity |

| Chem-Impex | 885271-72-7 | C₈H₅BrN₂O | 225.04 | ≥ 98% (HPLC)[6] |

| Apollo Scientific | 885271-72-7 | C₈H₅BrN₂O | 225.04 | ≥ 95%[7] |

| Sigma-Aldrich | 885271-72-7 | C₈H₅BrN₂O | 225.04 | 95%[8] |

| Santa Cruz Biotech | 885271-72-7 | C₈H₅BrN₂O | 225.04 | Not specified[9] |

Note: Availability and specifications are subject to change. It is imperative to request a certificate of analysis (CoA) for the specific lot being purchased.

Synthesis and Purification

While commercially available, in-house synthesis may be required for large quantities or for the preparation of analogues. The most robust and well-documented method for synthesizing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indole precursor.[2][10]

Synthetic Workflow: Nitrosation of 6-Bromoindole

The reaction proceeds through a multi-step pathway involving the nitrosation at the C3 position of 6-bromoindole to form an oxime intermediate. This is followed by a water-triggered ring opening and subsequent ring-closure to yield the final indazole product.[10][11] A "reverse addition" protocol, where the indole solution is added slowly to the nitrosating agent, is crucial to minimize the formation of dimeric byproducts and achieve high yields.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 885271-72-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 6-Bromo-1H-indazole-3-carboxaldehyde | 885271-72-7 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

6-Bromo-1H-indazole-3-carbaldehyde suppliers

An In-depth Technical Guide to 6-Bromo-1H-indazole-3-carbaldehyde for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and materials science. Its indazole core, substituted with a bromine atom and a formyl group, makes it a versatile synthetic intermediate. This functionality allows for further chemical modifications, rendering it a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1] Research has indicated its utility as a key intermediate for compounds with potential anti-cancer and anti-inflammatory properties.[1] This guide provides a comprehensive overview of its chemical properties, commercial availability, and essential experimental protocols for its synthesis and quality control.

Physicochemical and Commercial Data

Sourcing high-quality starting materials is critical for reproducible research and development. The following tables summarize the key physicochemical properties of this compound and list several commercial suppliers.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 885271-72-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅BrN₂O | [1][2][4][5] |

| Molecular Weight | 225.04 g/mol | [1][2][4][5] |

| Appearance | Light yellow to brown solid/powder | [1] |

| Purity | ≥95% - ≥98% (technique-dependent) | [1][2][3] |

| Boiling Point | 414.1°C at 760 mmHg | [4] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Storage Conditions | 0-8 °C or -20°C, sealed, away from moisture | [1] |

| MDL Number | MFCD06738286 | [1][3] |

Table 2: Commercial Suppliers and Purity

| Supplier | Reported Purity | Notes |

| Ningbo Inno Pharmchem | ≥97%-98% | Manufacturer and supplier based in China.[2] |

| Chem-Impex | ≥ 98% (HPLC) | Offers the compound for various research applications.[1] |

| Apollo Scientific | ≥95% | UK-based supplier with stock available in various quantities.[3] |

| JW PharmLab LLC | 98% | Available through distributors like Fisher Scientific.[6] |

| ChemScene LLC | 95% | Available through distributors like Sigma-Aldrich/Merck. |

| Nanjing Jubai Biopharm | 98% / 99% | Trader on the ECHEMI platform.[4] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and quality control of this compound, compiled from publicly available chemical literature.

Synthesis Protocol: Nitrosation of 6-Bromo-indole

A common and efficient route to synthesize 1H-indazole-3-carbaldehydes involves the nitrosation of corresponding indole precursors.[7] This method provides a direct conversion with high yields.

Objective: To synthesize this compound from 6-bromo-indole.

Materials:

-

6-Bromo-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other suitable acid

-

Dimethylformamide (DMF) or other appropriate solvent

-

Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve 6-bromo-indole in the chosen solvent (e.g., DMF) in a reaction flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.

-

Acidification: Slowly add the acid (e.g., HCl) to the cooled solution while maintaining the temperature.

-

Nitrosation: Prepare an aqueous solution of sodium nitrite. Add this solution dropwise to the reaction mixture. A reverse addition, where the indole solution is added to the nitrosating agent, may minimize side reactions.[7]

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50°C) for an extended period (e.g., 48 hours) until completion, monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up: Quench the reaction by pouring the mixture into ice water. If a precipitate forms, it can be collected by filtration.

-

Purification: The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the final product, this compound.

Caption: A simplified reaction scheme for the synthesis of this compound.

Quality Control Workflow

Ensuring the identity, purity, and stability of this compound is paramount. A multi-step analytical approach is typically employed.[8]

Objective: To verify the quality of a synthesized or purchased batch of the compound.

1. Physical and Spectroscopic Characterization:

-

Appearance: Visually inspect the sample to ensure it matches the description of a light yellow to brown solid.

-

Melting Point: Determine the melting point range and compare it to reference values. A sharp melting point is indicative of high purity.

-

Mass Spectrometry (MS): Analyze the sample to confirm its molecular weight (225.04 g/mol ). The isotopic pattern of bromine (¹⁹Br/⁸¹Br) should be observable.[8]

-

NMR Spectroscopy (¹H NMR, ¹³C NMR): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire spectra. The chemical shifts, integration, and coupling patterns should be consistent with the structure of this compound.

-

Infrared (IR) Spectroscopy: Analyze the sample to identify characteristic functional group vibrations, such as the aldehyde C=O stretch and N-H bonds of the indazole ring.

2. Chromatographic Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity.[1][8]

-

Method: Develop a stability-indicating HPLC method using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water). Use a UV detector set to an appropriate wavelength.

-

Analysis: Calculate purity based on the area percentage of the main peak relative to all other peaks.

-

-

Gas Chromatography (GC): Useful for detecting volatile organic impurities that may be present from the synthesis.[8]

-

Method: Use a GC system with a Flame Ionization Detector (FID) and a suitable capillary column.

-

Analysis: Identify and quantify any volatile impurities.

-

3. Final Assessment:

-

Compare all collected data against the pre-defined specifications. If all results are within the acceptable limits, the batch can be released for use. If not, further investigation or re-purification is required.

Caption: A typical quality control workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 885271-72-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. eMolecules JW PharmLab LLC / this compound / 500mg | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Stability and Storage of 6-Bromo-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability and recommended storage conditions for 6-Bromo-1H-indazole-3-carbaldehyde (CAS No: 885271-72-7). Adherence to these guidelines is critical for preserving the compound's purity, ensuring experimental reproducibility, and maintaining its efficacy as a key intermediate in pharmaceutical synthesis.

Physicochemical Properties

This compound is a versatile intermediate used in the synthesis of various therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] Its molecular structure, featuring an indazole ring substituted with bromine and an aldehyde group, dictates its reactivity and stability profile.

| Property | Value | Source(s) |

| CAS Number | 885271-72-7 | [1][2] |

| Molecular Formula | C₈H₅BrN₂O | [1][2] |

| Molecular Weight | 225.04 g/mol | [1][2] |

| Physical Form | Light yellow to brown solid | [1] |

| Purity | ≥95% - ≥98% (HPLC) | [1][3] |

| Boiling Point | 414.1°C at 760 mmHg | |

| InChI Key | RQQKGUPOPZJRLE-UHFFFAOYSA-N |

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and ensure the long-term viability of this compound. The following conditions are recommended based on supplier data sheets and knowledge of structurally related compounds.

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | -20°C (Long-term) or 0-8°C (Short-term) | Minimizes thermal degradation and preserves long-term stability. | [1] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The indazole moiety can be susceptible to oxidation; an inert atmosphere prevents degradation from atmospheric oxygen.[4] | [4] |

| Container | Tightly sealed, light-resistant container. | Protects the compound from atmospheric moisture and prevents potential photolytic degradation. | [4][5] |

| Location | Cool, dry, well-ventilated area away from incompatible materials. | Prevents moisture absorption and ensures general lab safety. | [5] |

Stability Profile and Handling

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred from its structure and data on similar compounds.[6]

-

Oxidation : The indazole ring system can be prone to oxidation, potentially leading to N-oxide formation or other byproducts.[6] Storing under an inert atmosphere is crucial to mitigate this risk.[4]

-

Hydrolysis : The aldehyde functional group and the indazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions.[6]

-

Photodegradation : Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light, which can lead to debromination and subsequent reactions.[6] Therefore, protection from light is essential.[4]

A significant change in color (e.g., darkening) or physical form may indicate degradation.[4] If this is observed, it is recommended to re-analyze the material for purity before use.

Incompatible Materials

To prevent hazardous reactions and maintain compound integrity, avoid contact with:

Safe Handling Procedures

This compound is classified as harmful and an irritant. All handling should be performed in a well-ventilated area or fume hood.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Personal Protective Equipment (PPE) : Wear appropriate chemical safety goggles, gloves, and a lab coat.[5][7] Avoid all personal contact, including inhalation of dust.[5]

-

Spills : For dry spills, avoid generating dust.[5] Collect residue in a sealed container for disposal.[5] For wet spills, absorb with appropriate material and place in a labeled container for disposal.[5]

Experimental Protocol: Stress Testing for Stability Assessment

The following is a general protocol for assessing the stability of this compound under various stress conditions, adapted from methodologies for similar heterocyclic compounds.[6][8] This allows researchers to understand its degradation profile in specific experimental conditions.

Methodology

-

Preparation of Stock Solution : Prepare a stock solution of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[6]

-

Stress Conditions :

-

Acidic Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[6]

-

Basic Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[6]

-

Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[6]

-

Photolytic Degradation : Expose 1 mL of stock solution in a quartz cuvette to a calibrated UV light source. Run a control sample in parallel, wrapped in aluminum foil to protect it from light.[6]

-

Thermal Degradation (Solution) : Heat 1 mL of stock solution at 80°C for 48 hours in the dark.[6]

-

Thermal Degradation (Solid State) : Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.[6]

-

-

Analysis : Analyze all samples (stressed and control) by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatograms to identify degradation products (new peaks) and quantify the remaining parent compound.

Visualization of Storage and Stability Workflow

The following diagram illustrates the decision-making process and workflow for ensuring the stability of this compound from receipt to long-term storage.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 885271-72-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Safety and Handling of 6-Bromo-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6-Bromo-1H-indazole-3-carbaldehyde (CAS No. 885271-72-7), a key intermediate in pharmaceutical and material science research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical and Physical Properties

This compound is a light yellow to brown solid.[1] Its unique structure, featuring a bromine substitution, makes it a valuable building block for synthesizing diverse functional groups, particularly in the development of novel therapeutic agents.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | [1][2][3] |

| Molecular Weight | 225.04 g/mol | [1][2][4] |

| CAS Number | 885271-72-7 | [1][2][4] |

| Physical Form | Solid | [1][4] |

| Appearance | Light yellow to brown solid | [1] |

| Boiling Point | 414.1°C at 760 mmHg | [4][5] |

| Density | 1.8 ± 0.1 g/cm³ | [5] |

| Flash Point | 204.2 ± 23.2 °C | [5] |

Hazard Identification and Safety Data

This compound is classified as hazardous. The GHS classification indicates it can cause significant irritation and is harmful if ingested.[2][6]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][6][7] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[2][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2][6] |

GHS Pictogram:

-

GHS07 (Harmful/Irritant)[4]

Personal Protective Equipment (PPE) and Handling

Proper handling is essential to minimize exposure risk. A standard laboratory workflow should be followed to ensure safety.

Engineering Controls:

-

Work exclusively in a well-ventilated area, preferably under a chemical fume hood.[6][8]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield (European Standard EN166).[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8] Remove and wash contaminated clothing before reuse.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

Hygiene Measures:

-

Wash hands thoroughly before breaks and immediately after handling the product.[6][7]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not eat, drink, or smoke when using this product.[6]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[6] Recommended storage temperatures range from 0-8°C to as low as -20°C for long-term stability.[1][4] Keep the container tightly closed and sealed, away from moisture.[4][6]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[8]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[9]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, seek medical advice.[8][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[8][9]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Experimental Protocol: Synthesis of Indazole Derivatives

This compound is a crucial intermediate in the synthesis of various indazole derivatives, which are investigated for their potential as therapeutic agents.[1] Its aldehyde group provides a reactive site for further molecular elaboration.

Example Synthesis: Nitrosation of 6-Bromoindole

The following is a generalized procedure adapted from literature for the synthesis of this compound from 6-bromoindole.[10][11]

Materials:

-

6-Bromoindole

-

Sodium Nitrite (NaNO₂)

-

Acetone

-

Water

-

2N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EA)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation: In a suitable reaction vessel, dissolve 6-bromoindole in a mixture of acetone and water.[10]

-

Addition of Nitrite: Add an aqueous solution of sodium nitrite to the 6-bromoindole solution at room temperature.[10]

-

Acidification: Slowly add 2N HCl solution to the reaction mixture to adjust the pH to approximately 2.5.[10] This step should be performed with caution in a fume hood as reddish-brown gas (likely NOx) may be evolved.[10]

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[10]

-

Work-up: Once the reaction is complete, add ethyl acetate to the mixture for extraction. Separate the organic and aqueous layers.[10][11]

-

Washing: Wash the organic layer with a saturated sodium bicarbonate solution.[10]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

-

Purification: The crude solid can be further purified by column chromatography on silica gel or recrystallization as needed.[12]

Fire-Fighting and Spill Measures

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.

-

Spill Containment: Use personal protective equipment. Avoid dust formation.[6] Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[7] Prevent the product from entering drains or waterways.[6]

Waste Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H5BrN2O | CID 24727999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 6-Bromo-1H-indazole-3-carboxaldehyde | 885271-72-7 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 885271-72-7 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of 6-Bromo-1H-indazole-3-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-1H-indazole-3-carbaldehyde, a significant heterocyclic compound with applications in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed data and experimental protocols to support ongoing research and development.

Compound Identification

| Parameter | Value | Source |

| Compound Name | This compound | [1] |

| CAS Number | 885271-72-7 | [1][2] |

| Molecular Formula | C₈H₅BrN₂O | [1][2][3] |

| Molecular Weight | 225.04 g/mol | [1][2][3] |

| Physical Appearance | Light yellow to brown solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Spectroscopic Data

The structural characterization of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. The spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer.[4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.49 | brs | - | NH |

| 10.26 | s | - | CHO |

| 8.20 | dd | 8.5, 0.5 | H-4 |

| 7.76 | dd | 1.5, 0.5 | H-7 |

| 7.49 | dd | 8.5, 1.5 | H-5 |

¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. The spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 75 MHz spectrometer.[4]

| Chemical Shift (δ) ppm | Assignment |

| 187.4 | CHO |

| 143.5 | C-3 |

| 141.2 | C-7a |

| 127.3 | C-5 |

| 123.8 | C-4 |

| 120.7 | C-7 |

| 120.3 | C-6 |

| 111.1 | C-3a |

IR (Infrared) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule. The data was obtained from a neat sample.[4]

| Wavenumber (ν) cm⁻¹ | Assignment |

| 3342 | N-H stretching |

| 2980 | C-H stretching (aromatic/aldehyde) |

| 1671 | C=O stretching (aldehyde) |

| 1597 | C=C stretching (aromatic) |

| 1480 | C=C stretching (aromatic) |

| 1281 | C-N stretching |

| 1196 | C-H in-plane bending |

| 1064, 1034 | C-H in-plane bending |

| 791, 744 | C-H out-of-plane bending |

| 492 | C-Br stretching |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used to confirm the molecular formula of the compound.[4]

| Parameter | Value |

| Ionization Mode | ESI⁻ |

| Calculated m/z [M-H]⁻ for C₈H₄N₂O⁷⁹Br | 222.9507 |

| Found m/z [M-H]⁻ | 222.9498 |

Experimental Protocols

Synthesis of this compound[5]

The synthesis of this compound is achieved through the nitrosation of 6-bromo-indole.

Procedure:

-

Start with 196 mg (3 mmol) of 6-bromo-indole.

-

Follow the general procedure for nitrosation.

-

After the addition of reagents, stir the reaction mixture for 2 hours at room temperature.

-

Increase the temperature to 50 °C and continue stirring for an additional 3 hours.

-

Extract the resulting mixture three times with ethyl acetate (EtOAc).

-

Wash the combined organic layers three times with water, followed by a brine wash.

-

Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to obtain the crude product.

Spectroscopic Analysis[5]

General Information:

-

¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

-

Chemical shifts are reported in parts per million (ppm).

-

IR spectra were recorded with a universal ATR sampling accessory.

NMR Sample Preparation:

-

Dissolve the sample in an appropriate deuterated solvent (CDCl₃ for ¹H NMR, DMSO-d₆ for ¹³C NMR).

Mass Spectrometry:

-

High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source in negative ion mode.

Workflow and Data Relationship

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H5BrN2O | CID 24727999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

6-Bromo-1H-indazole-3-carbaldehyde: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indazole-3-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including the indazole core and the reactive aldehyde functionality, make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. The indazole scaffold is a well-recognized "privileged structure" in drug discovery, known for its ability to interact with various biological targets. The presence of a bromine atom at the 6-position provides a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound and its derivatives, with a focus on its role in the development of kinase inhibitors and antimicrobial agents.

Chemical Properties and Synthesis

This compound is a light yellow to brown solid with the molecular formula C₈H₅BrN₂O.[1][2] It is sparingly soluble in common organic solvents and is typically stored at refrigerated temperatures (0-8 °C).[1][2]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 885271-72-7 | [1][3][4][5] |

| Molecular Formula | C₈H₅BrN₂O | [1][4] |

| Molecular Weight | 225.04 g/mol | [1][4] |

| Melting Point | 229 °C | [6] |

| Boiling Point | 414.1 °C at 760 mmHg | [1] |

| Appearance | Light yellow to brown solid | [1][2] |

| Purity | ≥95% (HPLC) | [3][5] |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.49 (brs, 1H), 10.26 (s, 1H), 8.20 (dd, J = 8.5, 0.5 Hz, 1H), 7.76 (dd, J = 1.5, 0.5 Hz, 1H), 7.49 (dd, J = 8.5, 1.5 Hz, 1H) | [6] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 187.4, 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1 | [6] |

| IR (neat, cm⁻¹) | 3342, 2980, 1671, 1597, 1480, 1281, 1196, 1064, 1034, 791, 744, 492 | [6] |

| HRMS (ESI-) | m/z calculated for C₈H₄N₂O⁷⁹Br [M - H]⁻: 222.9507, found: 222.9498 | [6] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nitrosation of 6-bromo-1H-indole.[6]

Experimental Protocol: Nitrosation of 6-Bromo-1H-indole [6]

-

Starting Material: 6-Bromo-1H-indole (196 mg, 1 mmol).

-

Reagents: Sodium nitrite (NaNO₂), acid (e.g., HCl).

-

Procedure:

-

To a solution of 6-bromo-1H-indole in a suitable solvent, slowly add a solution of sodium nitrite in water at 0 °C.

-

Acid is then added dropwise to the mixture while maintaining the low temperature.

-

The reaction is stirred at room temperature for 2 hours, and then at 50 °C for 3 hours.

-

The reaction mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

-

Biological Applications

This compound serves as a key intermediate in the synthesis of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]

Kinase Inhibition

Derivatives of 6-bromo-1H-indazole have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

VEGFR-2 Inhibition:

Several derivatives of 6-Bromo-1H-indazole have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

| Derivative | Target | IC₅₀ (nM) |

| W4 | VEGFR-2 | < 5 |

| W12 | VEGFR-2 | < 5 |

| W17 | VEGFR-2 | < 5 |

| W19 | VEGFR-2 | < 5 |

| W20 | VEGFR-2 | < 5 |

| W2 | VEGFR-2 | < 10 |

| W23 | VEGFR-2 | < 10 |

PLK4 Inhibition:

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to cancer. Indazole-based compounds have been developed as potent PLK4 inhibitors.

Experimental Protocol: VEGFR-2 Kinase Assay (Luminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.

-

Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate (e.g., poly(Glu,Tyr) 4:1), test compound, and a luminescent kinase assay reagent (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the test compound, recombinant VEGFR-2 enzyme, and substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent and a microplate reader. The luminescent signal is proportional to the kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antimicrobial Activity

Derivatives of 6-bromo-1H-indazole have also been explored for their antimicrobial properties. For instance, 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold have demonstrated moderate to good inhibition against various bacterial and fungal strains.[7][8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [9][10]

-

Materials: Test microorganism, Mueller-Hinton broth (MHB), 96-well microtiter plates, and the test compound.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Signaling Pathways and Workflows

VEGFR-2 Signaling Pathway

// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Indazole [label="6-Bromo-1H-indazole\nDerivatives", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Angiogenesis; AKT -> Angiogenesis; Indazole -> VEGFR2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 6-bromo-1H-indazole derivatives.

PLK4 Signaling Pathway in Cell Cycle Control

// Nodes PLK4 [label="PLK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centriole_Dup [label="Centriole\nDuplication", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle [label="Cell Cycle\nProgression", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aneuploidy [label="Aneuploidy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cancer [label="Cancer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Indazole [label="6-Bromo-1H-indazole\nDerivatives", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PLK4 -> Centriole_Dup [label="Regulates"]; Centriole_Dup -> Cell_Cycle; PLK4 -> Aneuploidy [label="Overexpression leads to", style=dashed, color="#EA4335"]; Aneuploidy -> Cancer; Indazole -> PLK4 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Role of PLK4 in centriole duplication and cell cycle, and its inhibition by 6-bromo-1H-indazole derivatives.

Experimental Workflow for Kinase Inhibitor Discovery

// Nodes Start [label="Start:\nthis compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of\nDerivative Library", fillcolor="#FBBC05", fontcolor="#202124"]; HTS [label="High-Throughput\nScreening\n(Kinase Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification\n(IC₅₀ Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="In Vivo\nStudies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Candidate [label="Drug Candidate", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> HTS; HTS -> Hit_ID; Hit_ID -> Lead_Opt; Lead_Opt -> Synthesis [style=dashed, label="Iterative\nDesign"]; Lead_Opt -> In_Vivo; In_Vivo -> Candidate; } dot Caption: General workflow for the discovery of kinase inhibitors starting from this compound.

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents. The demonstrated activity of its derivatives as potent kinase inhibitors and antimicrobial agents highlights the significant potential of this chemical entity. This technical guide provides a foundational understanding for researchers and scientists to further explore and exploit the therapeutic possibilities of 6-bromo-1H-indazole-based compounds.

References

- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 2. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. benchchem.com [benchchem.com]

The Emergence of a Core Scaffold: A Technical Guide to 6-Bromo-1H-indazole-3-carbaldehyde

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indazole-3-carbaldehyde, a heterocyclic aromatic compound, has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the indazole core, a bromine substituent, and a reactive aldehyde group, make it a versatile precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a particular focus on its role in the development of targeted cancer therapies.

Discovery and History

The first documented synthesis of this compound appears in the patent literature, specifically in the patent application US 2006/0106033 A1, filed in 2005. This initial disclosure laid the groundwork for its use as a key intermediate in the synthesis of kinase inhibitors.

Historically, the synthesis of indazole-3-carbaldehydes has been a subject of interest. One of the well-established methods for accessing this class of compounds is the nitrosation of the corresponding indoles. This reaction proceeds through the formation of a nitroso-intermediate, which then undergoes ring rearrangement to yield the indazole product. Over the years, this method has been refined to improve yields and accommodate a wider range of substrates, including electron-deficient indoles.

Another classical approach to forming the indazole ring system is through the reductive cyclization of o-nitrobenzylidene derivatives. This method involves the reduction of the nitro group to an amine, which then intramolecularly condenses with the adjacent aldehyde or ketone to form the pyrazole ring of the indazole system. While the Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings, its direct application to the 6-bromo-1H-indazole core to introduce an aldehyde at the 3-position has been reported to be ineffective.

The significance of this compound has grown in parallel with the increasing importance of indazole-based compounds as "privileged scaffolds" in drug discovery. These scaffolds are recognized for their ability to interact with a variety of biological targets, particularly protein kinases. The aldehyde functionality at the C3 position serves as a versatile handle for introducing diverse chemical moieties, allowing for the fine-tuning of the pharmacological properties of the resulting molecules.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its application in synthesis and drug discovery. The following tables summarize its key physicochemical properties and spectroscopic data, compiled from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 885271-72-7 |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| Appearance | Light yellow to brown solid |

| Melting Point | 229 °C |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.49 (brs, 1H), 10.26 (s, 1H), 8.20 (dd, J = 8.5, 0.5 Hz, 1H), 7.76 (dd, J = 1.5, 0.5 Hz, 1H), 7.49 (dd, J = 8.5, 1.5 Hz, 1H) |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 187.4, 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1 |

| Infrared (IR, neat) | ν = 3342, 2980, 1671, 1597, 1480, 1281, 1196, 1064, 1034, 791, 744, 492 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS, ESI⁻) | m/z calculated for C₈H₄N₂O⁷⁹Br [M - H]⁻: 222.9507, found: 222.9498 |

Experimental Protocols

Synthesis via Nitrosation of 6-Bromoindole

This protocol is adapted from the optimized procedure reported by Chevalier et al. in RSC Advances, 2018. This method provides a reliable and efficient route to this compound.

Materials:

-

6-Bromoindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 6-bromoindole (1.0 mmol) in a mixture of ethyl acetate and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.5 mmol).

-

To this biphasic mixture, add a solution of hydrochloric acid (2 M) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours, followed by heating to 50 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Workflow for Nitrosation Synthesis